molecular formula C13H16Cl2N2O B11083060 N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide

N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide

Katalognummer: B11083060
Molekulargewicht: 287.18 g/mol
InChI-Schlüssel: COEBCCQVOQWFHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide is a synthetic organic compound with a molecular formula of C13H14Cl2N2O2 and a molecular weight of 301 Da . This acetamide derivative features a dichlorophenyl group and a piperidine ring, a structural motif common in compounds investigated for their pharmacological properties. The compound has a calculated LogP of 2.87, indicating moderate lipophilicity, a hydrogen bond donor count of 1, and a polar surface area of 49 Ų . While specific biological data for this exact isomer is not widely published in the available literature, structural analogs provide strong context for its research value. Notably, closely related dichlorophenyl acetamide compounds incorporating a piperidinyl group have been identified as subjects of pharmacological research. For instance, the analog N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA) has been characterized as a novel analogue of the local anesthetic lidocaine, showing potential for treating neuropathic pain with a distinct cardiovascular and toxicity profile . Furthermore, other N-phenylacetamide derivatives have been synthesized and evaluated for their activity in central nervous system models, particularly as anticonvulsants, highlighting the general research interest in this chemical space . This suggests potential research applications for this compound in medicinal chemistry and neuroscience, particularly in the design and synthesis of novel bioactive molecules. The compound is offered with a purity of 90% and is available for research and development purposes . This product is intended for research use only and is not approved for use in humans, animals, or as a diagnostic agent.

Eigenschaften

Molekularformel

C13H16Cl2N2O

Molekulargewicht

287.18 g/mol

IUPAC-Name

N-(2,5-dichlorophenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C13H16Cl2N2O/c14-10-4-5-11(15)12(8-10)16-13(18)9-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18)

InChI-Schlüssel

COEBCCQVOQWFHX-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2,5-Dichlorphenyl)-2-(1-Piperidinyl)acetamid beinhaltet typischerweise die Reaktion von 2,5-Dichloranilin mit 2-Chloracetylchlorid, um ein Zwischenprodukt zu bilden, das dann mit Piperidin umgesetzt wird, um das endgültige Produkt zu erhalten. Die Reaktionsbedingungen beinhalten oft die Verwendung einer Base wie Triethylamin und eines organischen Lösungsmittels wie Dichlormethan. Die Reaktion wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von N-(2,5-Dichlorphenyl)-2-(1-Piperidinyl)acetamid ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(2,5-Dichlorphenyl)-2-(1-Piperidinyl)acetamid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

    Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

    Biologie: Die Verbindung kann auf ihre potenzielle biologische Aktivität untersucht werden, einschließlich antimikrobieller oder Antikrebs-Eigenschaften.

    Medizin: Forschungen könnten ihr Potenzial als pharmazeutisches Mittel untersuchen, insbesondere bei der Entwicklung neuer Medikamente.

    Industrie: Es kann bei der Produktion von Spezialchemikalien oder als Zwischenprodukt in verschiedenen industriellen Prozessen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N-(2,5-Dichlorphenyl)-2-(1-Piperidinyl)acetamid hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Es kann durch Bindung an bestimmte Rezeptoren oder Enzyme wirken und so deren Aktivität modulieren. Die beteiligten Pfade könnten die Hemmung der Enzymaktivität, den Rezeptor-Antagonismus oder andere biochemische Wechselwirkungen umfassen.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research indicates that derivatives of N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide exhibit promising anticonvulsant properties. A study conducted on related compounds demonstrated their effectiveness in animal models of epilepsy, particularly through the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The compound's structure allows it to interact with voltage-sensitive sodium channels, which are crucial in the modulation of neuronal excitability .

Key Findings:

  • Compound Efficacy : In a screening study, certain derivatives showed significant protection rates in MES tests, indicating their potential as new antiepileptic drugs (AEDs) .
  • Safety Profile : The acute neurological toxicity was assessed through the rotarod test, showing that these compounds did not impair motor function in tested animals, suggesting a favorable safety profile .
CompoundED50 MES (mg/kg)TD50 (mg/kg)Protective Index
2052.30>500>9.56
Phenytoin28.10>100>3.6

Anticancer Activity

Another significant application of this compound is its potential anticancer activity. A study identified this compound through drug library screening on multicellular spheroids, revealing its ability to inhibit cancer cell growth selectively . The compound's structural features suggest it may interfere with critical cellular pathways involved in tumorigenesis.

Case Study Insights:

  • Screening Results : In vitro studies have shown that compounds with similar structures exhibit selective cytotoxicity towards various cancer cell lines while sparing normal cells .
  • Mechanisms of Action : The exact mechanisms are still under investigation but are believed to involve inhibition of specific enzymes and modulation of signaling pathways relevant to cancer progression.

Mechanistic Insights

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Voltage-Sensitive Sodium Channels : The compound may modulate these channels, which play a vital role in neuronal excitability and are implicated in seizure activity .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways associated with cancer and neurodegenerative diseases.

Synthesis and Modification

The synthesis of this compound typically involves several chemical reactions that allow for modifications to enhance its biological activity:

  • Synthetic Route : The compound can be synthesized through alkylation reactions involving piperidine derivatives and suitable acetamide precursors.
  • Structural Modifications : Researchers can modify the dichlorophenyl group or the piperidine moiety to explore structure-activity relationships (SAR) and optimize efficacy against specific targets.

Wirkmechanismus

The mechanism of action of N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other biochemical interactions.

Vergleich Mit ähnlichen Verbindungen

N-(2,5-Dichlorophenyl)-2,2-dichloroacetamide (25DCPDCA)

  • Structural Features : Features two chlorine atoms on the phenyl ring (2,5 positions) and two additional chlorines on the acetamide α-carbon.
  • Conformation : The N–H bond adopts a syn conformation relative to the 2-chloro substituent and anti to the 5-chloro group, influencing hydrogen-bonding networks in crystal packing .
  • Comparison : Unlike N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide, 25DCPDCA lacks the piperidinyl group, resulting in reduced steric hindrance and different electronic effects due to the dichloroacetamide moiety.

N-(2,5-Dichloro-4-hydroxyphenyl)acetamide

  • Structural Features : Contains a hydroxyl group at the 4-position of the dichlorophenyl ring.
  • Properties : The hydroxyl group enhances solubility in polar solvents and introduces additional hydrogen-bonding sites .
  • Comparison : The absence of the hydroxyl group in the target compound may reduce polarity but improve lipophilicity.

Heterocyclic Acetamide Derivatives

2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13)

  • Structural Features: Combines a 2,4-dichlorophenylamino group with a thiazole-linked coumarin moiety.
  • Comparison : The thiazole and coumarin groups introduce aromaticity and extended conjugation, contrasting with the piperidinyl group’s aliphatic nature in the target compound.

2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2,5-dichlorophenyl)acetamide (Compound 6)

  • Structural Features : Incorporates a benzimidazole-thioether linkage.
  • Comparison : The benzoimidazole-thioether system provides distinct electronic and steric effects compared to the piperidinyl group.

Triazole and Thiazole Derivatives

N-(2,5-Dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide

  • Structural Features: Includes a triazoloquinoline-sulfanyl group.
  • Comparison : The sulfanyl linkage and fused heterocycles differentiate this compound’s reactivity and binding modes from the target compound’s piperidinyl-acetamide structure.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structural Features : Substituted with a 2,6-dichlorophenyl group and a thiazole ring.
  • Crystal Structure: The thiazole ring is twisted 79.7° relative to the dichlorophenyl plane, creating a non-planar conformation that influences packing .
  • Comparison : The 2,6-dichloro substitution (vs. 2,5) and thiazole group alter steric and electronic profiles compared to the target compound.

Structural and Functional Analysis Table

Compound Name Key Structural Features Melting Point (°C) Notable Properties
This compound 2,5-dichlorophenyl, piperidinyl acetamide Not reported High lipophilicity, potential H-bonding
25DCPDCA 2,5-dichlorophenyl, dichloroacetamide Not reported Syn/anti H-bonding in crystal packing
Compound 13 2,4-dichlorophenylamino, thiazole-coumarin 216–220 α-Glucosidase inhibition
Compound 6 Benzoimidazole-thioether, 2,5-dichlorophenyl 138–140 Enhanced π-π stacking
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 2,6-dichlorophenyl, thiazole 489–491 Twisted conformation, 1-D chain packing

Key Research Findings

  • Conformational Flexibility : Substituent positions on the phenyl ring (e.g., 2,5 vs. 2,6 dichloro) significantly impact molecular conformation and intermolecular interactions .
  • Synthetic Strategies : Carbodiimide-mediated coupling (e.g., EDC/HCl) is a common method for acetamide synthesis, applicable to the target compound .

Biologische Aktivität

N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide is a chemical compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, analgesic effects, and potential mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C13H15Cl2N
  • Molecular Weight : Approximately 287.18 g/mol
  • Structure : The compound features a dichlorophenyl group linked to a piperidine moiety through an acetamide bond, suggesting potential interactions with various biological targets.

1. Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains. The compound has shown promising results in vitro against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial Strain Minimum Inhibitory Concentration (MIC)
MRSA12.5 µg/mL
Escherichia coli25 µg/mL

These findings suggest that the compound could be further developed as an antimicrobial agent targeting resistant bacterial strains .

2. Analgesic Effects

The compound has been investigated for its analgesic properties similar to lidocaine analogues. Studies conducted on animal models have demonstrated that this compound exhibits significant pain relief effects, particularly in models of neuropathic pain. The mechanism appears to involve sodium channel modulation, which is critical for pain signaling pathways.

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes within biological systems:

  • Sodium Channels : Similar to lidocaine, it may block voltage-gated sodium channels, thereby inhibiting action potentials in neurons.
  • Receptor Interaction : Potential interactions with opioid receptors have been suggested based on preliminary receptor binding studies.

Case Study 1: Antimicrobial Activity

In a recent study, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound had a notable effect on MRSA and other resistant strains. The study emphasized the need for further exploration into its structure-activity relationship (SAR) to optimize its efficacy and reduce toxicity .

Case Study 2: Analgesic Properties

Another study focused on the analgesic effects of this compound in animal models of neuropathic pain. The findings revealed that doses of 50 mg/kg significantly reduced pain responses compared to control groups. This suggests that this compound could serve as a potential therapeutic agent for chronic pain management .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

Compound Name Molecular Formula Key Features
N-(3,5-Dichlorophenyl)-2-piperidin-1-ylacetamideC13H16Cl2N2OSimilar structure; different activity profile
N-(2,6-Dimethylphenyl)-2-piperidin-1-ylacetamideC14H18Cl2N2OAdditional methyl groups may alter activity
2-(4-Methyl-1-piperidinyl)acetamideC10H14N2OLacks chlorination; primarily studied for analgesic properties

This table illustrates how modifications in substituents can influence biological activities and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,5-dichlorophenyl)-2-(1-piperidinyl)acetamide, and how are intermediates characterized?

  • The synthesis typically involves multi-step reactions, starting with condensation of 2,5-dichloroaniline with chloroacetyl chloride to form the acetamide backbone. Subsequent substitution of the piperidinyl group is achieved via nucleophilic displacement using piperidine in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF .
  • Intermediates are characterized using TLC for reaction monitoring, ¹H/¹³C NMR for structural confirmation, and mass spectrometry for molecular weight validation. Purity is assessed via melting point determination and HPLC .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • FT-IR identifies functional groups (e.g., amide C=O stretch at ~1680–1700 cm⁻¹). NMR resolves aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and piperidinyl protons (δ 1.4–3.2 ppm). High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 341.04 for C₁₃H₁₅Cl₂N₂O) .

Q. How is the compound screened for preliminary biological activity?

  • Antimicrobial assays (e.g., MIC determination against S. aureus or E. coli) use broth microdilution. Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., MCF-7 or HeLa). Enzyme inhibition studies (e.g., COX-2 or lipoxygenase) employ spectrophotometric methods to monitor substrate conversion .

Advanced Research Questions

Q. How does the conformational flexibility of the piperidinyl group influence biological activity?

  • X-ray crystallography (e.g., ) reveals that substituents on the piperidine ring affect hydrogen-bonding networks and molecular packing . For example, syn/anti conformations of the N–H bond relative to chlorophenyl groups modulate interactions with targets like enzymes or receptors . Computational docking can predict binding modes to targets such as bacterial ribosomes (based on ’s protein synthesis inhibition mechanism) .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

  • Key SAR findings :

Substituent ModificationsBiological ImpactSource
Replacement of piperidinyl with pyrrolidinylReduced antimicrobial activity due to decreased lipophilicity
Addition of sulfonyl groups (e.g., tosyl)Enhanced anti-inflammatory activity via COX-2 inhibition
Trifluoromethyl substitution on phenylImproved metabolic stability but increased cytotoxicity

Q. How can contradictory data on biological activity be resolved?

  • Discrepancies in reported IC₅₀ values (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., pH, serum content) or compound purity . Reproducibility requires rigorous validation:

  • Re-test under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Use orthogonal characterization (e.g., DSC for polymorph analysis) to rule out crystallinity effects .

Q. What strategies optimize yield in large-scale synthesis?

  • Process optimization :

  • Use flow chemistry for precise control of exothermic steps (e.g., chloroacetylation).
  • Replace EDCl/HOBt coupling with greener alternatives (e.g., DMT-MM) to reduce byproducts.
  • Employ crystallization-directed dynamic resolution to enhance enantiopurity .

Methodological Notes

  • Crystallography : For conformational analysis, collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL, ensuring R₁ < 0.05 for high-resolution datasets .
  • SAR Studies : Compare analogs using ClogP calculations (for lipophilicity) and molecular dynamics simulations to assess target binding kinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.